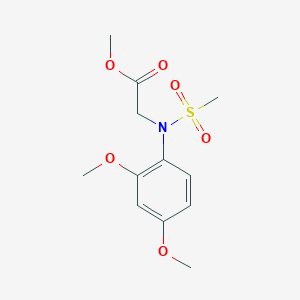
Methyl N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycinate is a useful research compound. Its molecular formula is C12H17NO6S and its molecular weight is 303.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polymer Electrolytes
Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes have been synthesized for potential use in fuel cells and batteries. This involves precise control of cation functionality to ensure stability and efficiency, highlighting the relevance of similar compounds in advanced material science (D. Kim et al., 2011).
Organic Synthesis
A novel synthesis approach for N-acyl-2-(dimethoxyphosphoryl)glycinates has been developed, showcasing the utility of similar compounds in the synthesis of α,β-dehydro-α-amino acids. This method emphasizes the role of such compounds in facilitating complex organic synthesis processes (R. Mazurkiewicz & A. Kuźnik, 2006).
Advanced Glycation End-Products
Methylglyoxal, a compound related in structure and reactivity to Methyl N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycinate, has been studied for its role in forming advanced glycation end-products (AGEs) in food and organisms. This research highlights the biological and nutritional implications of such compounds, particularly in the context of diabetes and neurodegenerative diseases (I. Nemet et al., 2006).
Electrolyte Mixtures for Energy Storage
Research into dimethyl sulfoxide (DMSO) and ionic liquid mixtures for Li–O2 batteries has shown significant improvements in the reversibility of oxygen reduction and evolution reactions. Studies like these demonstrate the potential for this compound and related compounds in developing more efficient energy storage technologies (A. Khan & Chuan Zhao, 2014).
Therapeutic and Biological Effects
Methylsulfonylmethane (MSM), an organosulfur compound with similarities in sulfur content to this compound, has been explored for its anti-inflammatory and antioxidant effects. Such studies provide insights into the potential therapeutic applications of organosulfur compounds in treating conditions like colitis and reducing inflammatory responses in macrophages (K. Amirshahrokhi et al., 2011; Y. Kim et al., 2009).
Eigenschaften
IUPAC Name |
methyl 2-(2,4-dimethoxy-N-methylsulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO6S/c1-17-9-5-6-10(11(7-9)18-2)13(20(4,15)16)8-12(14)19-3/h5-7H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAMXRMIFWHTMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N(CC(=O)OC)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
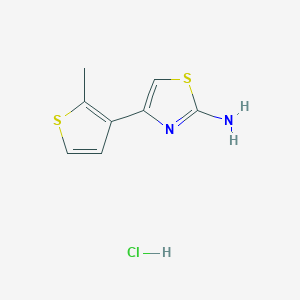
![6,8-dichloro-3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one](/img/structure/B2717649.png)
![2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2717650.png)
![6-ethyl 3-methyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2717651.png)
![tert-Butyl 3-[(2-methylpropyl)amino]propanoate](/img/structure/B2717652.png)
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-carboxylic acid](/img/structure/B2717654.png)
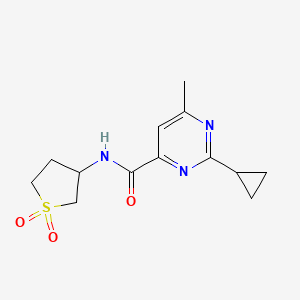
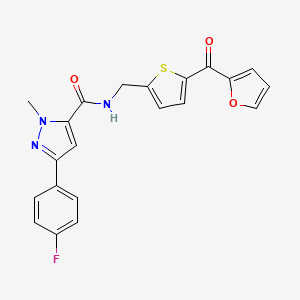
![N-(4-chlorophenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2717657.png)
![5-(4-nitrophenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2717658.png)
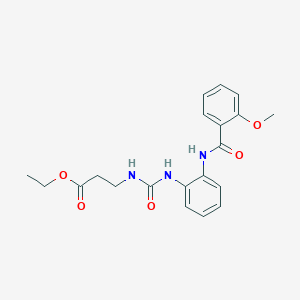
![N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2717663.png)
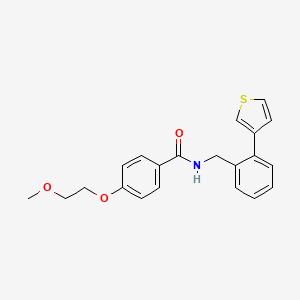
![3-chloro-N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-2-methylbenzenesulfonamide](/img/new.no-structure.jpg)
